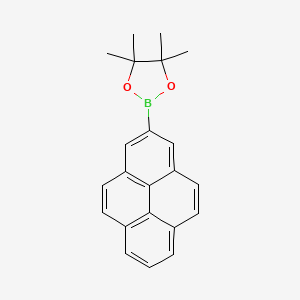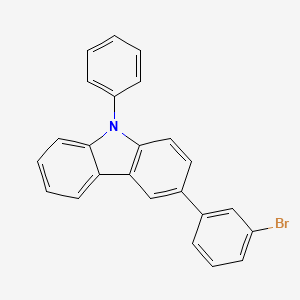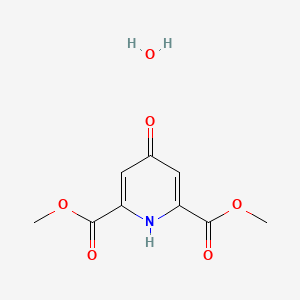
4-甲基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯甲腈
描述
The compound "4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is a chemical of interest in the field of medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves several key steps, including protection, nucleophilic substitution, and cyclization reactions. For instance, the synthesis of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as farnesyltransferase inhibitors involves structure-based design and confirms the importance of the cyano and aryl groups in biological activity . Similarly, the synthesis of tetrahydrobenzo[b][1,4]diazepin-2-ones and diazepin-2-ylamines from Baylis-Hillman adducts indicates the versatility of nucleophilic substitution and cyclization in creating complex aromatic compounds . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds, such as tetrazolyl benzonitriles, has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The orientation of substituent groups and the planarity of aromatic systems are crucial for the biological activity and physical properties of these compounds. The crystal packing and intermolecular interactions, such as van der Waals forces, also play a significant role in the solid-state structure of these molecules .
Chemical Reactions Analysis
The reactivity of benzonitrile derivatives is influenced by the presence of substituents on the aromatic ring. For example, the introduction of a tetrazole group can significantly alter the chemical behavior of the molecule . The presence of a dioxaborolan-2-yl group, as in the compound of interest, would likely affect its reactivity in palladium-catalyzed cross-coupling reactions, which are commonly used in the synthesis of arylboronates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are determined by their molecular structure. Substituents can affect the compound's solubility, boiling point, melting point, and stability. The electronic properties, such as the electron-withdrawing effect of the cyano group, can influence the reactivity and interaction with biological targets . The steric effects of substituents, such as the tetramethyl groups in the dioxaborolan-2-yl moiety, can also impact the compound's properties and its suitability for further chemical transformations .
科学研究应用
合成和结构分析
合成和表征:该化合物及其衍生物已使用各种光谱方法合成和表征,包括 FT-IR、NMR 和 MS,以及单晶 X 射线衍射。已经使用密度泛函理论 (DFT) 进一步分析了分子结构,证实了实验结构的准确性 (吴、陈、陈和周,2021)。
晶体结构和 DFT 研究:另一项研究重点是相关化合物的合成、晶体结构和 DFT 分析。这项研究提供了对构象分析、分子静电势和前沿分子轨道的见解,增进了对化合物物理化学性质的理解 (黄等人,2021)。
化学反应和性质
Pd 催化的硼化:已经对使用该化合物进行芳基溴化物的 Pd 催化硼化的研究进行了研究。该方法对于带有磺酰基的芳基溴化物特别有效,为合成相关芳烃提供了一条新途径 (高木和山川,2013)。
用于检测过氧化氢的荧光探针:一项研究使用该化合物的衍生物合成了硼酸酯荧光探针,用于检测过氧化氢 (H2O2)。这项研究对传感应用具有影响,特别是在检测氧化应激方面 (Lampard 等人,2018)。
在检测和成像中的应用
过氧化氢蒸气检测:该化合物的衍生物已用于开发检测过氧化氢蒸气的有机薄膜荧光探针。该应用在爆炸物检测中具有重要意义,并可能导致安全技术的发展 (傅等人,2016)。
真实样品中的过氧化苯甲酰检测和斑马鱼成像:已经开发出一种基于该化合物衍生物的新型近红外荧光开启探针,用于检测各种样品中的过氧化苯甲酰,以及在活细胞和斑马鱼中进行荧光成像。这突出了其在生物医学成像和化学检测中的潜力 (田等人,2017)。
作用机制
Target of Action
Similar compounds are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets in the context of cross-coupling reactions . It is likely to interact with its targets via a borylation mechanism, which involves the addition of a boron atom to an organic substrate .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is a powerful tool for the formation of carbon-carbon bonds, a key process in organic synthesis .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in medicinal chemistry and materials science .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
属性
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEPDTKCKFRFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678610 | |
| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
863868-32-0 | |
| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-cyanophenyl boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)










